molecular formula C13H15BBrFO4 B3060262 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester CAS No. 2096334-54-0

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester

Cat. No.: B3060262
CAS No.: 2096334-54-0
M. Wt: 344.97
InChI Key: MQIFCUNYOGZZBA-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester is a type of boronic acid ester, which are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as protodeboronation . This process is a radical approach that involves the removal of the boron moiety from the boronic ester .

Biochemical Pathways

The biochemical pathways affected by this compound involve various transformations that the boron moiety can undergo. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound is also used in the Suzuki–Miyaura coupling, a type of cross-coupling reaction .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its stability. Boronic acid esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action can be seen in its use in various chemical transformations. For example, it has been used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The compound has also been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of this compound is influenced by environmental factors such as air, moisture, and pH. The compound and other boronic esters are usually bench stable, easy to purify, and often even commercially available . The pH also strongly influences the rate of the hydrolysis reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester typically involves the reaction of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid, Pinacol Ester: Similar

Properties

IUPAC Name

2-(6-bromo-7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrFO4/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)9(16)11-10(7)17-6-18-11/h5H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIFCUNYOGZZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130026
Record name 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-54-0
Record name 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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